3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
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Overview
Description
3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is an organic compound characterized by the presence of a trifluoroacetyl group and a methylphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzene (m-xylene) and 2,2,2-trifluoroacetic anhydride.
Acylation Reaction: The 3-methylbenzene undergoes Friedel-Crafts acylation with 2,2,2-trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 3-(3-methylphenyl)-2,2,2-trifluoroacetophenone.
Amination: The trifluoroacetophenone derivative is then subjected to reductive amination with ammonia or an amine to introduce the amino group, forming 3-(3-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propane.
Oxidation: Finally, the propanoic acid moiety is introduced through oxidation of the terminal carbon using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the acylation and amination steps, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 3-(3-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the aromatic ring may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylphenyl)-3-aminopropanoic acid: Lacks the trifluoroacetyl group, resulting in different reactivity and biological activity.
3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]butanoic acid: Similar structure but with an additional carbon in the backbone, affecting its physical and chemical properties.
Uniqueness
3-(3-Methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is unique due to the presence of both a trifluoroacetyl group and a methylphenyl group, which confer distinct reactivity and potential applications. The trifluoroacetyl group, in particular, enhances its stability and ability to participate in specific chemical reactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
3-(3-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7-3-2-4-8(5-7)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPCEJDOPFPJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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